![molecular formula C16H9ClF3NO B2421573 2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol CAS No. 1263386-30-6](/img/structure/B2421573.png)

2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

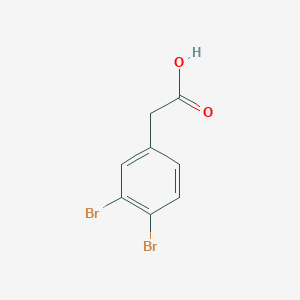

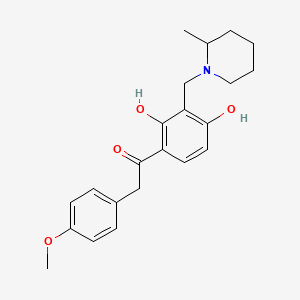

“2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. This compound has a trifluoromethyl group attached to the phenyl ring, which can significantly alter the chemical properties of the compound .

Molecular Structure Analysis

The molecular structure of “2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol” would consist of a quinoline core with a chlorine atom at the 2-position, a phenyl ring with a trifluoromethyl group at the 3-position, and a hydroxyl group at the 5-position .

Scientific Research Applications

Synthesis and Structural Studies

A study by Basu Baul et al. (2013) discussed the synthesis of dimethyltin(IV) complexes using a similar quinolin-8-ol derivative. These complexes were characterized by various spectroscopic techniques, highlighting the compound's utility in creating organometallic complexes (Basu Baul et al., 2013).

Synthesis of New Derivatives

Didenko et al. (2015) explored the synthesis of various new 2-substituted 3-(trifluoromethyl)quinoxalines from a similar parent compound. This work demonstrates the compound's versatility in creating a range of derivatives with potential biological activities (Didenko et al., 2015).

Antimitotic Agents

Metwally et al. (2007) synthesized several pyrimido[4,5-c]quinolin-1(2H)-ones with substitutions, including chloro groups, similar to the compound . These compounds showed in vitro cytotoxic activity against cancer cell lines, positioning them as potential antimitotic agents (Metwally et al., 2007).

Antimicrobial Screening

Idrees et al. (2020) synthesized and tested various quinoline derivatives, including chloro-substituted ones, for their antimicrobial activities. The study underscores the compound's relevance in developing new antimicrobial agents (Idrees et al., 2020).

Antifungal and Antibacterial Activity

Kategaonkar et al. (2010) synthesized new 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives. These molecules exhibited significant antifungal and antibacterial activity against various strains, suggesting the potential of the compound in developing antimicrobial agents (Kategaonkar et al., 2010).

Radiosynthesis for Medical Applications

Kitson et al. (2010) developed a method for the radiosynthesis of a quinolin-2(1H)-one derivative, demonstrating the compound's potential in developing radiopharmaceuticals for medical imaging or therapy (Kitson et al., 2010).

Anticonvulsant Activity

Guan et al. (2009) synthesized 5-phenyl-[1,2,4]-triazolo[4,3-a]quinoline derivatives, showing significant anticonvulsant activities. This highlights the potential use of similar compounds in developing novel anticonvulsant drugs (Guan et al., 2009).

properties

IUPAC Name |

2-chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClF3NO/c17-15-11(8-12-13(21-15)5-2-6-14(12)22)9-3-1-4-10(7-9)16(18,19)20/h1-8,22H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMQCTFJIYQIMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=C3C=CC=C(C3=C2)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2421490.png)

![4-chloro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2421492.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2421503.png)

![1-[(7-piperazin-1-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]piperazine](/img/structure/B2421505.png)

![2-Chloro-4-[2-(pyridin-4-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2421507.png)

![1-(2,6-dichlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2421509.png)